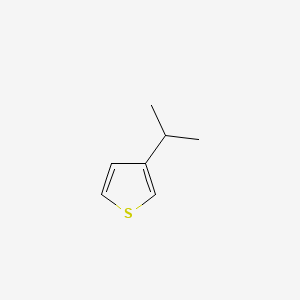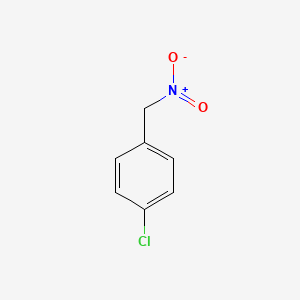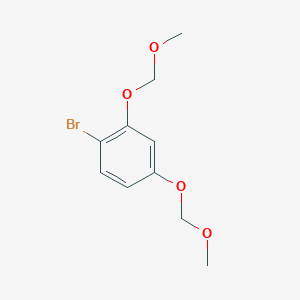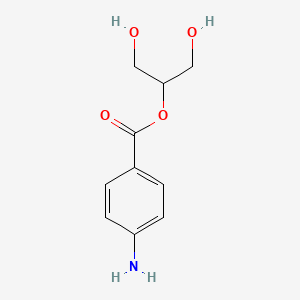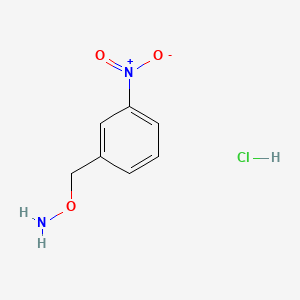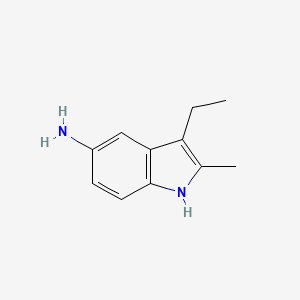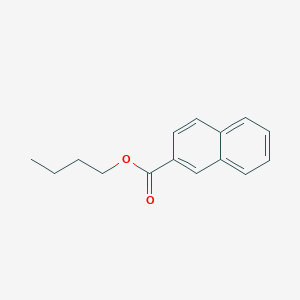
Butyl naphthalene-2-carboxylate
Vue d'ensemble
Description
Butyl naphthalene-2-carboxylate is a derivative of 2-Naphthalenecarboxylic acid . It is a compound that has a naphthalene ring (a polycyclic aromatic hydrocarbon) attached to a carboxylate group with a butyl chain .
Synthesis Analysis
The synthesis of this compound can be achieved through an SN2 reaction. This involves the reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate . The reaction is performed in a single 3 or 4-hour lab period and affords a solid product in good yield .Molecular Structure Analysis
The molecular formula of this compound is C14H16 . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
This compound can participate in SN2 reactions, which are of fundamental importance in organic chemistry . It can also form carboxylate salts when reacted with bases .Applications De Recherche Scientifique
Catalytic Performance in Naphthalene tert-Butylation
Butyl naphthalene-2-carboxylate is involved in the tert-butylation of naphthalene, a process crucial for producing 2,6-di-tert-butylnaphthalene, an important raw material in polyethylene naphthalate synthesis. Research demonstrates that treatments like desilication and dealumination can enhance the catalytic performance of Al-rich HMOR zeolites in this process, optimizing the porosity and acidity for improved conversion rates and selectivity (Huang et al., 2019).
Synthesis of Axially Chiral Cyclopentadienyl Ligands
This compound esters are used in synthesizing axially chiral cyclopentadienyl ligands, contributing to the stereoselective synthesis of complex organic compounds. This involves coupling reactions with fluorenyllithiums and can result in high stereoselectivity dependent on various factors like sulfoxide and ester substituents (Baker et al., 1998).
Biodegradation of Polycyclic Aromatic Hydrocarbons
Carboxylated naphthalene, like this compound, plays a role in understanding the biodegradation pathways of polycyclic aromatic hydrocarbons. Studies have identified intermediate metabolites in this process, suggesting that carboxylation is an initial step in the anaerobic metabolism of naphthalene (Zhang et al., 2004).
Synthesis of Side-Chain Liquid Crystalline Polysiloxanes
This compound derivatives are integral in synthesizing side-chain liquid crystalline polysiloxanes. These compounds, containing naphthalene carboxylate moieties, display smectic mesomorphism and are used in creating materials with specific thermal and optical properties (Hsu & Shih, 1996).
Naphthalene Degradation in Environmental Remediation
Research involving this compound contributes to understanding naphthalene degradation pathways. This knowledge is crucial for environmental remediation, particularly in treating polycyclic aromatic hydrocarbon contamination (Meckenstock et al., 2000).
Mécanisme D'action
Orientations Futures
Naphthalenecarboxylic acids, which include Butyl naphthalene-2-carboxylate, constitute an important class of aromatic carboxylic acids. They are widely used in the synthesis of herbicides, phytohormones, dyes, photographic materials, and polymers. They also have extensive use in medicine and cosmetology . Future research may focus on developing new synthetic strategies for these compounds, particularly in line with the principles of Green Chemistry .
Propriétés
IUPAC Name |
butyl naphthalene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-2-3-10-17-15(16)14-9-8-12-6-4-5-7-13(12)11-14/h4-9,11H,2-3,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJWOMVGRHTIAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC2=CC=CC=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60543463 | |
| Record name | Butyl naphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3007-89-4 | |
| Record name | Butyl naphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-2-(methylthio)benzo[d]thiazole](/img/structure/B3050880.png)
![naphthalen-2-yl N-[2-methyl-5-(naphthalen-2-yloxycarbonylamino)phenyl]carbamate](/img/structure/B3050885.png)
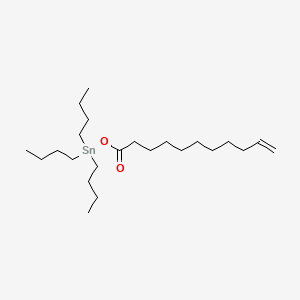
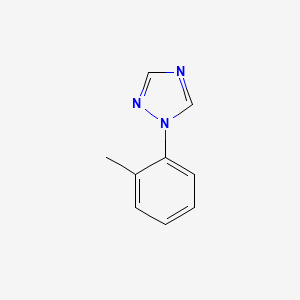
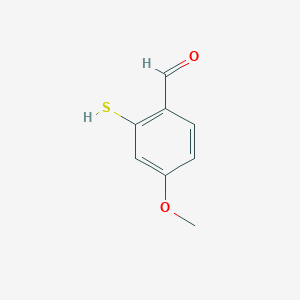
![4-[1-Methoxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B3050889.png)
